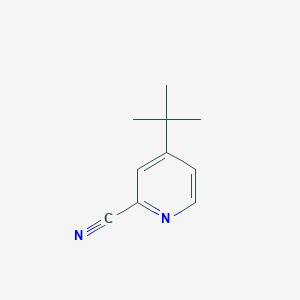

4-tert-Butylpyridine-2-carbonitrile

Vue d'ensemble

Description

4-tert-Butylpyridine-2-carbonitrile is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells . It is commonly used in the electrolyte additive of dye-sensitized solar cells, which can increase the open-circuit voltage of the photovoltaic cell, but it will reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .

Synthesis Analysis

The synthesis of this compound involves chemical preparation, crystal details, vibrational, optical, and thermal behavior, and antibacterial activity of a new non-centrosymmetric compound . The organic ligand, 4-tert-butylpyridine (4-TBP), is frequently employed to enhance photovoltaic performance in solar cells .Molecular Structure Analysis

The molecular weight of this compound is 160.22 . Its IUPAC name is 4-tert-butyl-2-pyridinecarbonitrile . The InChI code is 1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 and the InChI key is UDPVBTOAETZTLT-UHFFFAOYSA-N .Chemical Reactions Analysis

For the two-step route, the addition of TBP into DMF when dissolving PbI2 for spin-coating resulted in a porous layer composed of randomly packed PbI2 nanocrystals . This approach subsequently offered a widely enlarged contact area facilitating interfacial reaction with CH3NH3I and greatly improved CH3NH3PbI3 crystallization .Applications De Recherche Scientifique

Cellules solaires sensibilisées par colorant

Le 4-tert-butylpyridine-2-carbonitrile est utilisé comme additif spécifique dans l'électrolyte redox des cellules solaires sensibilisées par colorant (DSSC). Il joue un rôle dans l'amélioration de la tension en circuit ouvert des cellules solaires tout en affectant potentiellement la conductivité de l'électrolyte et, par conséquent, le courant de court-circuit .

Cellules solaires pérovskite

Ce composé est également un additif important dans les matériaux de transport de trous organiques à base de triarylamine (HTM) pour les cellules solaires pérovskite (PVSC). Il contribue à améliorer l'efficacité et les performances à l'état stable de ces cellules. Cependant, son faible point d'ébullition peut avoir un impact sur la stabilité à long terme et les performances du dispositif .

Mécanisme D'action

Target of Action

4-tert-Butylpyridine-2-carbonitrile, also known as 4-(tert-butyl)picolinonitrile, is a chemical compound that is commonly used in dye-sensitized solar cells . It serves as an additive in the electrolyte of these cells . .

Mode of Action

The compound interacts with the electrolyte in dye-sensitized solar cells . It is believed to enhance the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .

Biochemical Pathways

Its primary role is in the enhancement of the open-circuit voltage in dye-sensitized solar cells

Result of Action

The primary result of the action of this compound is the enhancement of the open-circuit voltage in dye-sensitized solar cells . This can improve the performance of the solar cells. It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .

Safety and Hazards

4-tert-Butylpyridine-2-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Analyse Biochimique

Biochemical Properties

It is known that this compound is used as an additive in the electrolyte of dye-sensitized solar cells

Cellular Effects

It has been reported that this compound can influence the performance of perovskite solar cells . It is suggested that it can improve the crystallinity of perovskite, which is crucial for the efficiency of these cells

Molecular Mechanism

It is known that this compound can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present a huge challenge for the stability of perovskite solar cells

Temporal Effects in Laboratory Settings

It has been reported that this compound can improve the performance of perovskite solar cells

Propriétés

IUPAC Name |

4-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPVBTOAETZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560838 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-73-2 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

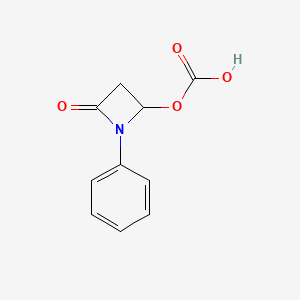

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)

![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)

![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)